4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide
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Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H21ClF3N5O3S and its molecular weight is 491.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
this compound interacts with its target, the bacterial PPTases, by inhibiting their activity .
Biochemical Pathways
The inhibition of bacterial PPTases by this compound affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on the activity of PPTases .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this compound as a small-molecule inhibitor .
Result of Action
The result of the action of this compound is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism and the inhibition of bacterial PPTases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli
Biochemical Analysis
Biochemical Properties
The compound, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide, plays a significant role in biochemical reactions . It has been found to inhibit bacterial phosphopantetheinyl transferases (PPTases), enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence . The compound interacts with these enzymes, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Cellular Effects
In terms of cellular effects, this compound exhibits antibacterial activity . It influences cell function by attenuating the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This compound also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial PPTases . This inhibition occurs at the molecular level, where the compound binds to these enzymes, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s antibacterial activity persists over time .
Metabolic Pathways
Given its inhibitory effect on bacterial PPTases, it is likely that the compound interacts with these enzymes in the metabolic pathway .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N5O3S/c1-26(2)32(30,31)15-5-3-14(4-6-15)25-18(29)28-9-7-27(8-10-28)17-16(20)11-13(12-24-17)19(21,22)23/h3-6,11-12H,7-10H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFURCFKJZWHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.